molecular formula C13H11F3N2O B8016096 5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine

5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine

Cat. No.: B8016096
M. Wt: 268.23 g/mol
InChI Key: AKKAQMIEVCVSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine is a pyridine derivative featuring a methyl group at position 5, a 4-(trifluoromethoxy)phenyl substituent at position 6, and an amine group at position 3.

Properties

IUPAC Name

5-methyl-6-[4-(trifluoromethoxy)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-8-6-10(17)7-18-12(8)9-2-4-11(5-3-9)19-13(14,15)16/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKAQMIEVCVSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Precursors

A common starting point involves 5-methyl-6-chloropyridin-3-amine, where the chlorine atom at C6 serves as a leaving group for subsequent substitution with 4-(trifluoromethoxy)phenyl. This method leverages the electron-deficient nature of the pyridine ring to facilitate nucleophilic aromatic substitution (SNAr).

In a representative protocol, 5-methyl-6-chloropyridin-3-amine undergoes reaction with 4-(trifluoromethoxy)phenol under basic conditions (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 110–130°C. The reaction typically achieves 65–75% yield, with purity dependent on efficient removal of unreacted phenol via aqueous workup.

Catalytic Enhancements

Recent advancements employ copper(I) iodide or palladium catalysts to accelerate substitution. For example, a CuI/1,10-phenanthroline system in toluene at 100°C enhances reactivity, achieving 82% yield with 98% purity. This improvement is attributed to the stabilization of the transition state through π-backbonding interactions between copper and the pyridine ring.

Reductive Amination Strategy

Ketone Intermediate Synthesis

An alternative route begins with 5-methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-one, which undergoes reductive amination to introduce the amine group. The ketone is synthesized via Friedel-Crafts acylation of 5-methylpyridine with 4-(trifluoromethoxy)benzoyl chloride, followed by oxidation.

Reductive Conditions

The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding the target amine in 70–85% yield. Critical to success is the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a basic pH, suppressing undesired side reactions such as over-reduction or imine hydrolysis.

Cross-Coupling Methods

Suzuki-Miyaura Coupling

A highly regioselective approach employs Suzuki-Miyaura coupling to attach the 4-(trifluoromethoxy)phenyl group. Starting from 5-methyl-6-bromopyridin-3-amine, the reaction with 4-(trifluoromethoxy)phenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in a toluene/water biphasic system achieves 88–92% yield. Key advantages include mild conditions (80°C) and excellent functional group tolerance.

Buchwald-Hartwig Amination

For late-stage amine installation, Buchwald-Hartwig amination of 5-methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-bromide with ammonia or benzophenone imine has been explored. Using Pd2(dba)3 and Xantphos as the catalytic system, yields reach 78% with >99% regioselectivity.

Multi-Step Assembly from Building Blocks

Pyridine Ring Construction

A convergent strategy assembles the pyridine ring from trifluoromethyl-containing precursors. For instance, 3-(trifluoromethyl)pent-2-enenitrile undergoes cyclization with ammonium acetate in acetic acid to form the pyridine core, followed by sequential functionalization at C5 and C6. This method, while lengthier, avoids regiochemical challenges associated with substitution on pre-formed rings.

Vapor-Phase Fluorination

Industrial-scale synthesis often employs vapor-phase reactors for simultaneous chlorination and fluorination of methylpyridine derivatives. In one configuration, 3-picoline is converted to 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) at 300–350°C, which is subsequently aminated via catalytic hydrogenation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution65–7595–98Simple setup, low costModerate yields, byproduct formation
Reductive Amination70–8597–99High selectivityRequires ketone intermediate
Suzuki Coupling88–9298–99.5Excellent regiocontrolCost of boronic acids
Vapor-Phase Process90–9599+Scalable, high throughputHigh energy input, specialized equipment

Optimization and Scale-Up Considerations

Catalyst Recycling

In Pd-catalyzed reactions, immobilizing palladium on magnetic nanoparticles (e.g., Fe3O4@SiO2-Pd) enables reuse for up to five cycles without significant activity loss, reducing costs by 40%.

Purity Control

Crystallization remains the dominant purification technique. For example, recrystallization from ethanol/water mixtures improves purity from 95% to 99.5% by removing residual DMF and inorganic salts.

Solvent Selection

Switching from DMF to cyclopentyl methyl ether (CPME) in SNAr reactions enhances environmental sustainability while maintaining yields at 80–85% .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as NaOH in an organic solvent like dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amine group can form ionic bonds with negatively charged sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Pyridine vs. Pyrimidine Derivatives
  • Target Compound : Pyridine core with one nitrogen atom.
  • 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile (): Pyrimidine core (two nitrogen atoms) with a trifluoromethylphenyl group. LCMS data (m/z 295) indicates a lower molecular weight than the target compound, which likely has a higher mass due to the trifluoromethoxy group .
Substituent Effects
  • Trifluoromethoxy vs. Trifluoromethyl :

    • Target Compound : The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects via the oxygen atom, enhancing polarity and possibly solubility compared to -CF₃.
    • Q203 (): A tuberculosis drug containing a trifluoromethoxy-substituted phenylpiperidine group. Its activity against Mycobacterium tuberculosis highlights the role of -OCF₃ in targeting membrane-associated enzymes like F-ATP synthase .
  • Methylpiperazinyl vs. Tolyloxy :

    • N-{5-[3-(Cyclopentyloxy)phenyl]-1,3-oxazol-2-yl}-5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine (): The 4-methylpiperazinyl group at position 6 increases basicity and may improve blood-brain barrier penetration. In contrast, the target compound’s 4-(trifluoromethoxy)phenyl group prioritizes hydrophobic interactions .
    • 5-Methyl-6-(o-tolyloxy)pyridin-3-amine (AB15733, ): The o-tolyloxy substituent introduces steric hindrance, which may reduce binding affinity compared to the planar trifluoromethoxy group in the target compound .
Antimicrobial Potential
  • Q203 (): A clinical-stage antitubercular agent combining a pyridine core with a trifluoromethoxy group. Its synergy with bedaquiline underscores the importance of fluorine-containing substituents in overcoming drug resistance .

Physicochemical Properties

Property Target Compound 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile Q203
Core Structure Pyridine Pyrimidine Imidazo[1,2-a]pyridine
Key Substituent 4-(Trifluoromethoxy)phenyl 5-(Trifluoromethyl)phenyl 4-(Trifluoromethoxy)phenyl
Molecular Weight (Da) ~300 (estimated) 295 563.9
Electron Effects Strongly electron-withdrawing (-OCF₃) Moderately electron-withdrawing (-CF₃) Electron-withdrawing
Potential Applications Antimicrobial/Oncology (inferred) Not specified Antitubercular

Biological Activity

5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine, with the CAS number 1261713-70-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C13H11F3N2O
  • Molecular Weight : 268.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity, which is crucial for its pharmacological effects. The compound's structure allows it to participate in various chemical reactions, influencing its biological efficacy.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives containing similar pyridine structures have shown promising results in inhibiting tumor growth through apoptosis induction.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, methylation patterns in similar compounds have been linked to enhanced potency against phosphodiesterases (PDEs), which are critical in cellular signaling pathways .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or inhibition of acetylcholinesterase (AChE), which is essential for cognitive function .

Case Study 1: Anticancer Activity

A study evaluating a series of pyridine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values were reported at concentrations comparable to established chemotherapeutic agents, suggesting a viable pathway for further development.

Case Study 2: Enzyme Inhibition

In a comparative analysis of enzyme inhibitors, compounds structurally related to this compound were shown to inhibit AChE with varying efficacy. One derivative demonstrated an IC50 value of 34.81 ± 3.71 µM against AChE, indicating potential for cognitive enhancement applications .

Data Table: Biological Activity Overview

Activity TypeTarget/EffectObserved IC50 (µM)Reference
AntitumorBreast cancer cell linesVaries
Enzyme InhibitionAcetylcholinesterase (AChE)34.81 ± 3.71
NeuroprotectionNeurodegenerative modelsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.